1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the methoxyphenyl group: This can be done using nucleophilic aromatic substitution reactions.
Oxidation and carboxylation: These steps are necessary to introduce the oxo and carboxylic acid functionalities.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and overall reactivity
Properties
Molecular Formula |
C21H17FN2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O4/c1-28-15-4-2-3-12(9-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-7-5-13(22)6-8-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
HODZCLPEWUWACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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